molecular formula C17H23NO3S B2447722 Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate CAS No. 1797737-29-1

Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate

Cat. No.: B2447722
CAS No.: 1797737-29-1
M. Wt: 321.44
InChI Key: SDMZBQBMQLIXQX-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications This compound contains a thiazepane ring, which is a seven-membered heterocyclic structure incorporating sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate typically involves multi-step organic reactions. One common method includes the condensation of a thiazepane derivative with an appropriate ester precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group or the ester functionality can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The thiazepane ring and phenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate: shares similarities with other thiazepane derivatives and compounds containing ester functionalities.

    Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and exhibit various biological activities.

    Quinolone derivatives: Known for their pharmaceutical applications, these compounds have a similar heterocyclic structure and are used in drug development.

Uniqueness

The uniqueness of this compound lies in its specific combination of the thiazepane ring, phenyl group, and ester functionality, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)9-8-16(19)18-11-10-15(22-13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMZBQBMQLIXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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